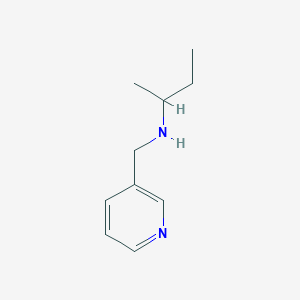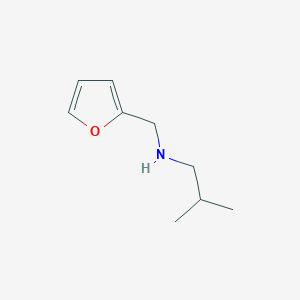
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is a chemical compound with the molecular formula C16H15N4O5S.Na and a molecular weight of 398.37 . It is known for its role as a weak adenosine A2 receptor antagonist . This compound is often used in neurological research, particularly in studies related to stroke, Huntington’s disease, Parkinson’s disease, sleep disorders, and other neurological conditions .
Preparation Methods
The synthesis of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with allyl bromide, followed by sulfonation with p-sulfonyl chloride. The final product is then neutralized with sodium hydroxide to form the sodium salt . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces reduced xanthine derivatives .
Scientific Research Applications
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves its interaction with adenosine A2 receptors. By binding to these receptors, the compound inhibits their activity, leading to a decrease in the downstream signaling pathways associated with adenosine . This inhibition can modulate various physiological processes, including neurotransmission, inflammation, and vascular tone .
Comparison with Similar Compounds
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is unique due to its specific structure and function as a weak adenosine A2 receptor antagonist. Similar compounds include:
1,3-Dimethylxanthine (Caffeine): A well-known stimulant that also acts as an adenosine receptor antagonist but with a different structure and broader effects.
8-Cyclopentyl-1,3-dipropylxanthine: Another adenosine receptor antagonist with a different substitution pattern on the xanthine core.
These compounds share some functional similarities but differ in their specific interactions with adenosine receptors and their overall pharmacological profiles .
Properties
Molecular Formula |
C16H15N4NaO5S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
sodium;4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonate |
InChI |
InChI=1S/C16H16N4O5S.Na/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25;/h4-8H,1,9H2,2-3H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
ASPTVVDMLUIIBY-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)[O-])N(C(=O)N(C2=O)CC=C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)



![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)






